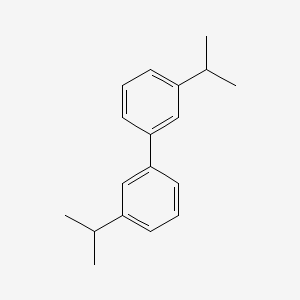

3,3'-Diisopropylbiphenyl

Description

3,3'-Diisopropylbiphenyl (CAS: 36876-13-8; RN: 69009-90-1) is a biphenyl derivative with two isopropyl groups substituted at the 3 and 3' positions. Its molecular formula is C₁₈H₂₂, with an average molecular mass of 238.374 g/mol and a monoisotopic mass of 238.172151 g/mol . The compound is part of a broader class of diisopropylbiphenyl isomers, which differ in the substitution patterns of the isopropyl groups on the biphenyl backbone. Its IUPAC name is 1,1′-Biphenyl, 2,3-bis(1-methylethyl), and it is structurally characterized by steric hindrance due to the ortho-substituted isopropyl groups, influencing its physicochemical properties and reactivity .

Properties

IUPAC Name |

1-propan-2-yl-3-(3-propan-2-ylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22/c1-13(2)15-7-5-9-17(11-15)18-10-6-8-16(12-18)14(3)4/h5-14H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXYYRWLLNHRLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=C1)C2=CC(=CC=C2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50989159 | |

| Record name | 3,3'-Di(propan-2-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69375-12-8 | |

| Record name | 3,3'-Diisopropylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069375128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Di(propan-2-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-DIISOPROPYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04PB1RBS65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Diisopropylbiphenyl typically involves the isopropylation of biphenyl. One common method is the Friedel-Crafts alkylation, where biphenyl reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of 3,3’-Diisopropylbiphenyl can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3’-Diisopropylbiphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding biphenyl carboxylic acids.

Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Biphenyl carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

3,3’-Diisopropylbiphenyl has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the interaction of biphenyl derivatives with biological systems.

Medicine: Research into its potential therapeutic properties is ongoing.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3’-Diisopropylbiphenyl involves its interaction with molecular targets such as enzymes and receptors. The isopropyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Isomers

4,4'-Diisopropylbiphenyl (CAS: 18970-30-4)

- Synthesis and Stability :

The 4,4'-isomer is synthesized via alkylation of biphenyl with propene using acidic mordenite catalysts. It is the primary product under optimized conditions but undergoes isomerization to the 3,4'-isomer at higher conversions due to thermodynamic stability differences. Mordenite catalysts with 55% Na⁺/H⁺ exchange maximize selectivity for 4,4'-diisopropylbiphenyl (~59% yield) . - Applications :

Used in laboratory research (e.g., TCI America’s product D2047) and patented for continuous production processes in industrial settings .

2,3'-Diisopropylbiphenyl (CAS: 74338-25-3)

- Structural Features: This isomer has isopropyl groups at the 2 and 3' positions, leading to increased steric strain compared to the 3,3'- and 4,4'-isomers.

3,4'-Diisopropylbiphenyl

- Thermodynamic Stability :

Forms via isomerization of 4,4'-diisopropylbiphenyl under acidic conditions. It is more thermodynamically stable than the 4,4'-isomer, making it a common byproduct in alkylation reactions .

Physicochemical and Environmental Properties

Molecular Data

Environmental Behavior

- Atmospheric Degradation :

The benchmark diisopropylbiphenyl isomer (CAS: 36876-13-8) reacts with hydroxyl radicals in the atmosphere, exhibiting a half-life of 1–2 days . This rapid degradation suggests low persistence under environmental conditions .

Limitations and Data Gaps

- Physical Properties :

Melting points, boiling points, and solubility data for pure isomers are unreported in the literature, complicating direct comparisons . - Environmental Persistence : While the 3,3'-isomer’s half-life is documented, data for other isomers are lacking, necessitating further study .

Biological Activity

3,3'-Diisopropylbiphenyl (C18H22), a biphenyl derivative, has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by two isopropyl groups attached to the biphenyl structure. Its molecular structure can be represented as follows:

This compound is notable for its hydrophobic nature, which influences its interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies suggest that biphenyl derivatives can inhibit bacterial growth, particularly against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

- Antioxidant Activity : Some research highlights the antioxidant potential of biphenyl compounds, which can scavenge free radicals and reduce oxidative stress in cells .

- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxicity in certain cancer cell lines. The compound's effects on cell viability and apoptosis have been documented, showing potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Cell Membranes : The hydrophobic nature allows the compound to integrate into lipid membranes, potentially altering membrane fluidity and function.

- Enzyme Inhibition : Some studies suggest that biphenyl derivatives can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions and growth inhibition .

- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may stem from the ability to modulate ROS levels, thereby influencing signaling pathways related to stress responses and apoptosis .

Case Studies

Several case studies illustrate the biological implications of this compound:

-

Antimicrobial Activity Study :

- A study tested the efficacy of this compound against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations above 100 µg/mL.

- Table 1 summarizes the minimum inhibitory concentrations (MICs) observed.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 100 Pseudomonas aeruginosa 200 -

Cytotoxicity Assessment :

- In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability.

- Table 2 presents the IC50 values determined for different cell lines.

Cell Line IC50 (µM) MCF-7 15 HeLa 20 A549 25

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.